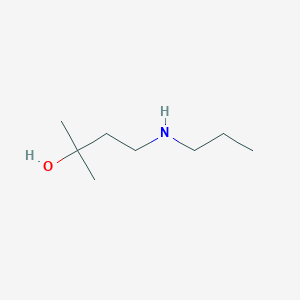
2-Methyl-4-(propylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(propylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(propylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with propylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Another method involves the use of Grignard reagents. For example, the reaction of 2-methyl-2-butanone with propylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-(propylamino)butan-2-one
Reduction: 2-Methyl-4-(propylamino)butane
Substitution: 2-Methyl-4-(propylamino)butyl chloride or bromide
Scientific Research Applications
2-Methyl-4-(propylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propylamino)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The propylamino group can interact with biological receptors or enzymes, influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-butanol
- 2-Methyl-4-(methylamino)butan-2-ol
- 2-Methyl-4-(ethylamino)butan-2-ol
Uniqueness
2-Methyl-4-(propylamino)butan-2-ol is unique due to the presence of both a tertiary alcohol and a propylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methyl-4-(propylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6-9-7-5-8(2,3)10/h9-10H,4-7H2,1-3H3 |
InChI Key |
QIMIUVLKMKTXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


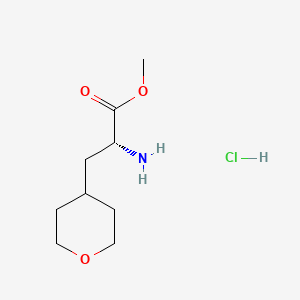
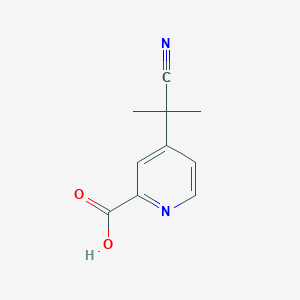
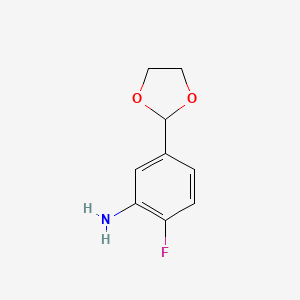
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
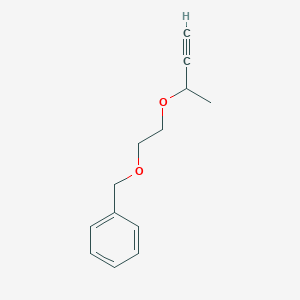
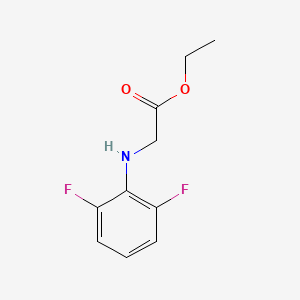
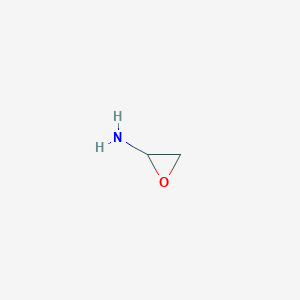
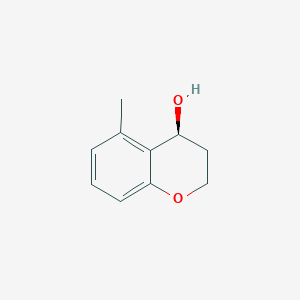
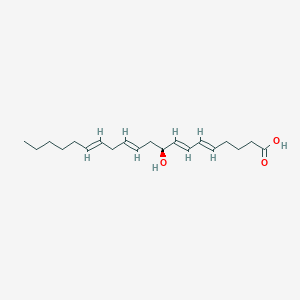


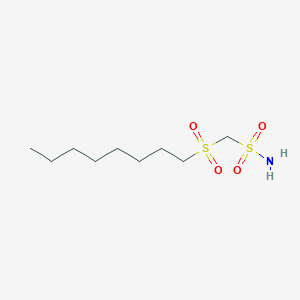
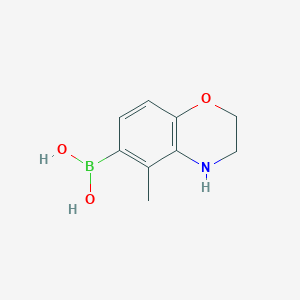
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
